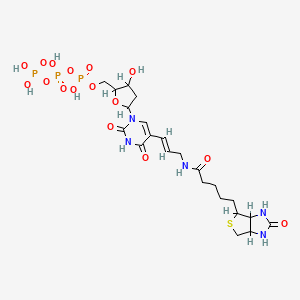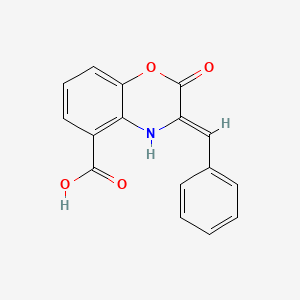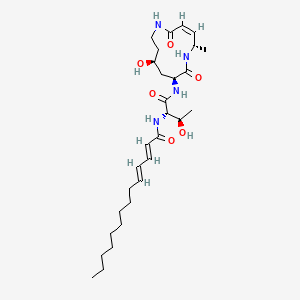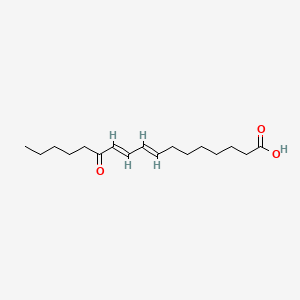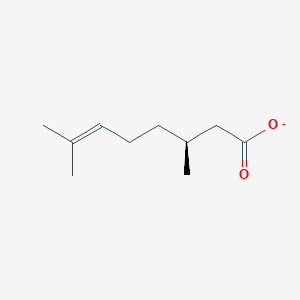
(S)-(-)-citronellate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-citronellate is a monounsaturated fatty acid anion that is the conjugate base of (S)-citronellic acid, arising from the deprotonation of the carboxy group. It is a monounsaturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a (S)-citronellic acid.
Scientific Research Applications
Antinociceptive Properties : Citronellal, a major component of (S)-(-)-citronellate, has been found to exhibit significant antinociceptive properties. Studies indicate its effectiveness in reducing nociceptive behavior in animal models through central analgesic properties (Melo et al., 2010), (Santana et al., 2013), (Quintans-Júnior et al., 2011).
Herbicide Activities : Citronellal has been evaluated for its potential as an efficient herbicide. Its interaction with plant plasma membranes and potential effects on lipid organization suggest its utility in agricultural applications (Lins et al., 2019).
P-glycoprotein Inhibition : Citronellal has been identified as a potent inhibitor of P-glycoprotein, a protein that plays a significant role in drug transport and metabolism, indicating its potential impact on drug efficacy and safety (Yoshida et al., 2005).
Cancer Cell Signaling Effects : Studies have shown that citronellal can affect cell signaling in hepatocarcinoma cells, suggesting its potential therapeutic applications in cancer treatment (Maßberg et al., 2015).
Enhancement of Essential Oil Quality : Research on the use of gamma radiation and EMS on Java citronella has led to the development of superior progenies with enhanced essential oil yield and quality, indicating the importance of genetic modification in improving the value of (S)-(-)-citronellate (Munda et al., 2022).
Phytotoxicity and Weed Control : Citronellal has been observed to have significant phytotoxic effects on various weed species, suggesting its potential as an eco-friendly and effective herbicide (Singh et al., 2006).
Fungitoxic and Bactericidal Properties : The essential oil of citronella grass, containing citronellal, has shown fungitoxic effects against Fusarium subglutinans and bactericidal actions against Propionibacterium acnes, highlighting its potential in agricultural and medicinal applications (Seixas et al., 2011), (Lertsatitthanakorn et al., 2010).
Mosquito Repellent and Insecticidal Effects : Citronellal has been identified as a direct agonist for Drosophila and human TRPA1s, facilitating feeding suppression in Drosophila, which underscores its potential as a mosquito repellent and in pest control (Du et al., 2015), (Mahmud et al., 2022).
Interaction with Olfactory Receptors : Research indicates that citronellal can activate human olfactory receptors, suggesting its potential in developing therapeutic agents that leverage the sense of smell for health benefits (Maßberg et al., 2015).
properties
Product Name |
(S)-(-)-citronellate |
|---|---|
Molecular Formula |
C10H17O2- |
Molecular Weight |
169.24 g/mol |
IUPAC Name |
(3S)-3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/p-1/t9-/m0/s1 |
InChI Key |
GJWSUKYXUMVMGX-VIFPVBQESA-M |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CC(=O)[O-] |
SMILES |
CC(CCC=C(C)C)CC(=O)[O-] |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




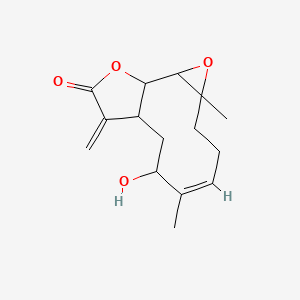
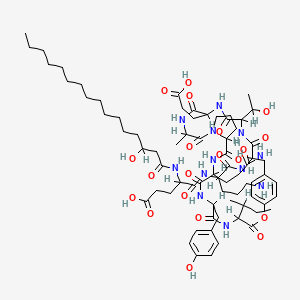

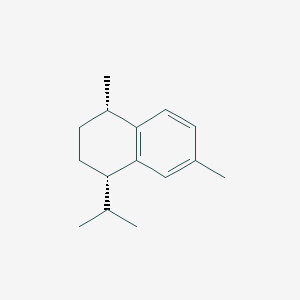
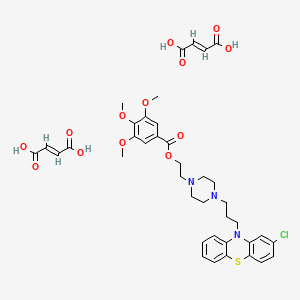
![1-[(Z)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1233966.png)
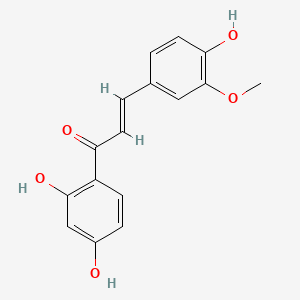
![(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide](/img/structure/B1233969.png)
